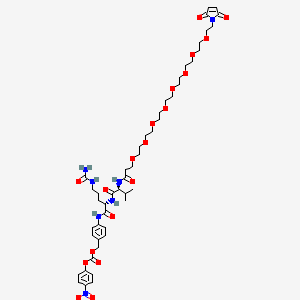
Mal-PEG8-Val-Cit-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG8-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies. The Val-Cit linker can be cleaved by cathepsin B, an enzyme found in lysosomes, allowing for the release of the drug payload within the target cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-PNP involves several steps:
Maleimide Group Addition: The maleimide group is reactive towards thiol groups, facilitating the conjugation to antibodies.
Val-Cit Linker Incorporation: The Val-Cit dipeptide is added, which can be cleaved by cathepsin B.
PNP Group Addition: The para-nitrophenyl (PNP) group acts as a good leaving group, making the compound more reactive
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG8-Val-Cit-PAB-PNP undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the drug payload.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Cit linker.
Thiol-containing Compounds: React with the maleimide group for conjugation
Major Products Formed
Drug Payload: Released upon cleavage by cathepsin B.
Thioether Bonds: Formed between the maleimide group and thiol groups on antibodies
Aplicaciones Científicas De Investigación
Mal-PEG8-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted drug delivery to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of cancer treatments.
Industry: Employed in the production of ADCs for clinical use .
Mecanismo De Acción
Mal-PEG8-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting and Internalization: The ADC binds to specific receptors on target cells and is internalized.
Cleavage by Cathepsin B: Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the drug payload.
Drug Action: The released drug exerts its cytotoxic effects on the target cell .
Comparación Con Compuestos Similares
Mal-PEG8-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its improved solubility and stability. Similar compounds include:
Mal-PEG8-Val-Ala-PAB-PNP: Another cleavable ADC linker with a different dipeptide sequence.
Mal-PEG4-Val-Cit-PAB-PNP: A shorter PEG chain variant with similar properties .
Propiedades
Fórmula molecular |
C48H69N7O19 |
|---|---|
Peso molecular |
1048.1 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1 |
Clave InChI |
MDZZUPNIMVKWNS-SRCNPLIFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)



![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)


![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)




